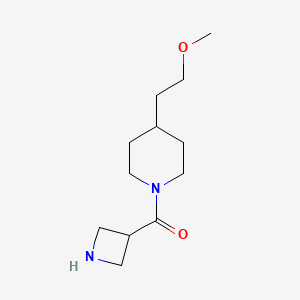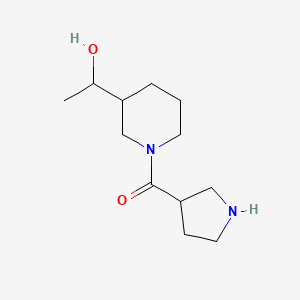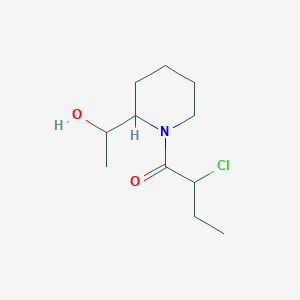![molecular formula C12H17NO4 B1477099 (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid CAS No. 2098157-55-0](/img/structure/B1477099.png)
(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid
Descripción general
Descripción
(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid, also known as OABA, is a naturally occurring compound found in several species of plants, fungi, and bacteria. OABA has been studied for its potential use in various scientific and medical applications, including as a drug for various diseases, as an antioxidant, and as an anti-inflammatory agent. It has been shown to have a variety of biochemical and physiological effects on cells and organisms, as well as potential advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid has been studied for its potential use in various scientific and medical applications. It has been studied for its potential use as an antioxidant, with studies showing that it can scavenge reactive oxygen species and protect cells from oxidative stress. It has also been studied for its potential use as an anti-inflammatory agent, with studies showing that it can reduce inflammation in mouse models of rheumatoid arthritis. (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid has also been studied for its potential use as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells in vitro. Additionally, (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid has been studied for its potential use as a drug for various diseases, including hypertension, diabetes, Alzheimer’s disease, and Parkinson’s disease.
Mecanismo De Acción
Target of Action
The primary targets of the compound (E)-4-oxo-4-(6-oxa-2-azaspiro[4Compounds with similar structures have been found to exhibit biological activity , suggesting that this compound may also interact with biological targets.
Mode of Action
The specific mode of action of (E)-4-oxo-4-(6-oxa-2-azaspiro[4It is known that the compound’s structure, which includes an 8-oxa-2-azaspiro[45]decane moiety, is promising for the production of important biologically active compounds .
Biochemical Pathways
The exact biochemical pathways affected by (E)-4-oxo-4-(6-oxa-2-azaspiro[4Compounds with similar structures have been found to be involved in various cellular signaling pathways, such as the ras/mapk/erk, pi3k/akt, mtor, and jak/stat pathways .
Result of Action
The molecular and cellular effects of (E)-4-oxo-4-(6-oxa-2-azaspiro[4It is known that compounds with similar structures have exhibited biological activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid has several advantages and limitations for laboratory experiments. One advantage is that (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid is relatively stable and can be stored at room temperature for up to a year. Additionally, (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid is relatively non-toxic, which makes it suitable for use in laboratory experiments. However, one limitation of (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid is that it is not water-soluble, which can make it difficult to dissolve in aqueous solutions. Additionally, (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid is not commercially available, which can make it difficult to obtain for laboratory experiments.
Direcciones Futuras
(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid has a variety of potential future directions for scientific research. One potential future direction is the development of (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid-based drugs for various diseases, such as hypertension, diabetes, Alzheimer’s disease, and Parkinson’s disease. Additionally, (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid could be studied further for its potential use as an antioxidant, anti-inflammatory agent, or anti-cancer agent. Finally, (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid could be studied further for its potential use in other applications, such as in food preservation or as a preservative.
Propiedades
IUPAC Name |
(E)-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-10(3-4-11(15)16)13-7-6-12(9-13)5-1-2-8-17-12/h3-4H,1-2,5-9H2,(H,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJXJWZWLPADQM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(C2)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC2(C1)CCN(C2)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















